

Application Notes: Live-Cell Imaging with IR-58

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Compound of Interest

Compound Name: IR-58

Cat. No.: B15581908

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Introduction

IR-58 is a novel, synthetic near-infrared (NIR) fluorescent probe designed for high-performance live-cell imaging. Its chemical structure allows for high membrane permeability and low cytotoxicity, making it an ideal candidate for long-term imaging studies of dynamic cellular processes. The fluorescence of **IR-58** is minimally affected by the cellular environment, ensuring a stable and reliable signal. A key advantage of operating in the NIR spectrum is the reduction of autofluorescence from cellular components and decreased phototoxicity, which is often a limiting factor in live-cell imaging experiments.[1][2]

Principle of Action

IR-58 is a fluorogenic probe that exhibits a significant increase in fluorescence intensity upon binding to its target molecule. This "turn-on" mechanism provides a high signal-to-noise ratio, as the unbound probe remains largely non-fluorescent, reducing background signal. The probe can be conjugated to various targeting moieties, such as antibodies or small molecules, to enable specific labeling of cellular structures or proteins of interest. For the purpose of these application notes, we will consider an application where **IR-58** is conjugated to a ligand that binds to a specific cell surface receptor, for example, the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and signaling.[3]

Applications

The unique properties of **IR-58** make it suitable for a wide range of live-cell imaging applications, including:

- Receptor Trafficking and Dynamics: Tracking the movement, internalization, and recycling of cell surface receptors in real-time.
- Drug-Target Engagement: Visualizing and quantifying the binding of a drug molecule to its cellular target.
- Long-Term Cell Fate Studies: Monitoring cellular processes over extended periods with minimal impact on cell health.
- In Vivo Imaging: The NIR properties of **IR-58** allow for deeper tissue penetration, making it suitable for imaging in small animal models.[\[4\]](#)

Quantitative Data Summary

The following table summarizes the key photophysical and staining properties of **IR-58**. This data provides a guideline for experimental setup and optimization.

Property	Value	Notes
Excitation Maximum (λ_{ex})	~650 nm	Optimal for excitation with a 647 nm laser line.
Emission Maximum (λ_{em})	~670 nm	Collect emission signal between 660-700 nm.
Stokes Shift	~20 nm	
Recommended Concentration	1-5 μ M	Optimal concentration should be determined for each cell type. [1]
Incubation Time	15-30 minutes	Dependent on cell type and experimental goals. [1]
Photostability	High	Resistant to photobleaching under typical imaging conditions.
Cytotoxicity	Low	Minimal impact on cell viability at recommended concentrations. [5]
Cellular Localization	Target-dependent	Depends on the conjugated targeting moiety.

Experimental Protocols

1. Reagent Preparation

- Stock Solution Preparation: Prepare a 1 mM stock solution of **IR-58** in anhydrous dimethyl sulfoxide (DMSO).
- Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.[\[1\]](#)

2. Live-Cell Staining Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

- **Cell Seeding:** Seed cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency (typically 50-70%).
- **Working Solution Preparation:** On the day of the experiment, dilute the 1 mM **IR-58** stock solution in a pre-warmed, serum-free cell culture medium or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS) to a final working concentration of 1-5 μM .^[1] The optimal concentration should be determined empirically.
- **Cell Staining:** Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the **IR-58** containing medium to the cells.
- **Incubation:** Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂, protected from light. The optimal incubation time will vary depending on the specific application and cell type.^[1]
- **Washing:** After incubation, remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or imaging buffer to remove any unbound probe and reduce background fluorescence.^[1]
- **Imaging:** Add fresh, pre-warmed imaging buffer to the cells. The cells are now ready for imaging.

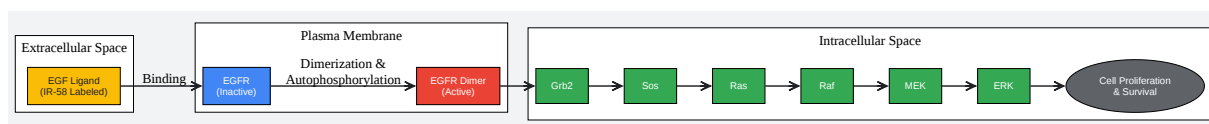
3. Live-Cell Imaging

- **Microscope Setup:** Use a confocal or widefield fluorescence microscope equipped with appropriate laser lines and filters for NIR imaging. For **IR-58**, use a ~650 nm excitation source and collect the emission signal around 670 nm.
- **Environmental Control:** For long-term imaging, use a stage-top incubator to maintain the cells at 37°C and 5% CO₂.^[6]
- **Image Acquisition:**

- To minimize phototoxicity, use the lowest possible laser power that provides a sufficient signal-to-noise ratio.[6]
- Use the shortest possible exposure times.
- For time-lapse imaging, adjust the frame rate to the dynamics of the biological process being observed to avoid unnecessary light exposure.

Visualizations

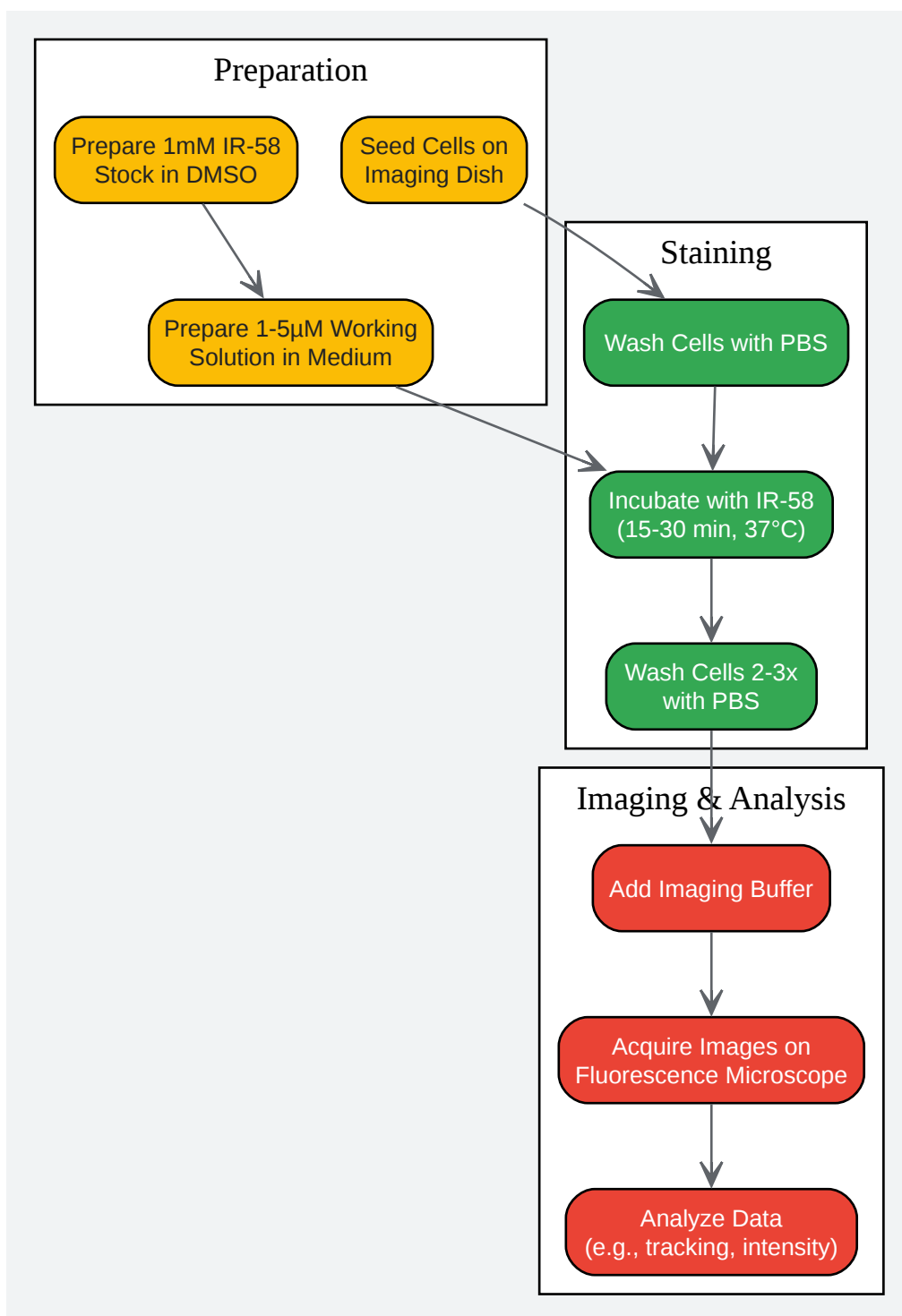
Signaling Pathway Diagram



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Caption: EGFR signaling pathway initiated by **IR-58** labeled EGF.

Experimental Workflow Diagram



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Caption: Workflow for live-cell imaging with **IR-58**.

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